

Comparative Analysis of 2-Chloro-N,N-diethylbenzamide and its Positional Isomers

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Compound of Interest

Compound Name: 2-Chloro-N,N-diethylbenzamide

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A comprehensive guide for researchers and drug development professionals on the synthesis, physicochemical properties, and biological activities of ortho-, meta-, and para-substituted Chloro-N,N-diethylbenzamides.

This guide provides a comparative analysis of **2-Chloro-N,N-diethylbenzamide** and its positional isomers, 3-Chloro-N,N-diethylbenzamide and 4-Chloro-N,N-diethylbenzamide. While direct comparative studies on the biological activities of these specific isomers are limited in publicly available literature, this document synthesizes existing data on their physicochemical properties, outlines general synthesis protocols, and discusses the known biological activities of closely related benzamide derivatives to provide a valuable resource for researchers.

Physicochemical Properties

The position of the chlorine atom on the phenyl ring influences the physicochemical properties of the N,N-diethylbenzamide isomers. A summary of key computed and, where available, experimental properties is presented in Table 1. These properties are crucial for predicting the behavior of these compounds in biological systems, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

Property	2-Chloro-N,N-diethylbenzamide	3-Chloro-N,N-diethylbenzamide	4-Chloro-N,N-diethylbenzamide
Molecular Formula	C ₁₁ H ₁₄ ClNO	C ₁₁ H ₁₄ ClNO	C ₁₁ H ₁₄ ClNO
Molecular Weight	211.69 g/mol [1]	211.69 g/mol	211.69 g/mol [2]
CAS Number	10345-79-6[1]	15952-65-5	7461-38-3[2]
XLogP3	2.7[1]	~2.7 (estimated)	1.9[2]
Topological Polar Surface Area	20.3 Å ² [1]	20.3 Å ²	20.3 Å ² [2]
Hydrogen Bond Donors	0	0	0
Hydrogen Bond Acceptors	1	1	1
Rotatable Bond Count	3	3	3

Table 1: Comparative Physicochemical Properties of Chloro-N,N-diethylbenzamide Isomers. Data for 2- and 4-isomers are from PubChem.[1][2] Data for the 3-isomer is largely estimated based on the other isomers due to limited available information.

Synthesis Protocols

The synthesis of **2-Chloro-N,N-diethylbenzamide** and its isomers is typically achieved through the acylation of diethylamine with the corresponding chlorobenzoyl chloride. This is a standard method for amide formation.

A general experimental protocol is as follows:

- **Dissolution:** The respective chlorobenzoyl chloride (1 equivalent) is dissolved in an appropriate aprotic solvent, such as dichloromethane or diethyl ether.
- **Addition of Amine:** The solution is cooled in an ice bath, and diethylamine (1.1 equivalents) is added dropwise with stirring. A tertiary amine base, such as triethylamine (1.1 equivalents), can be added to scavenge the HCl byproduct.

- Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Workup: The reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amines, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining acid, and finally with brine.
- Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.

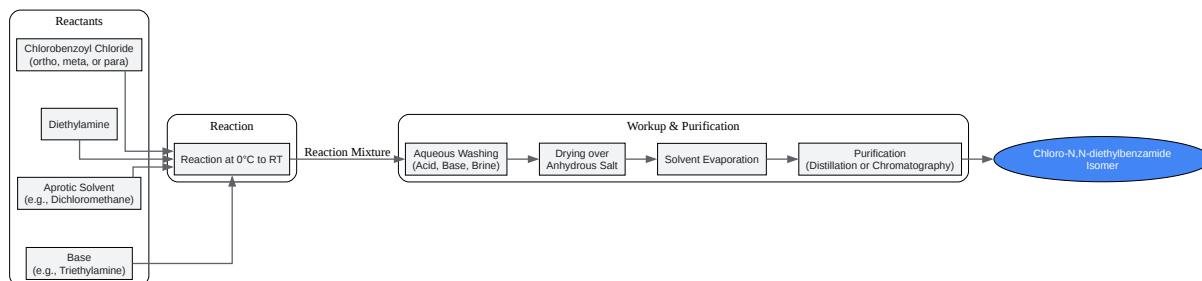
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Figure 1: General experimental workflow for the synthesis of Chloro-N,N-diethylbenzamide isomers.

Comparative Biological Activity

Direct comparative studies on the insect repellent, antimicrobial, and anti-inflammatory activities of the ortho, meta, and para isomers of Chloro-N,N-diethylbenzamide are not readily available in the scientific literature. However, studies on related N,N-diethylbenzamide derivatives provide valuable insights into their potential biological activities.

Insect Repellent Activity

N,N-diethyl-meta-toluamide (DEET) is the gold standard for insect repellents, indicating that the N,N-diethylbenzamide scaffold is a promising starting point for repellent activity. A study on a 15% N,N-diethylbenzamide formulation (TRIG) demonstrated significant repellent efficacy against various mosquito species.[\[3\]](#)

Compound/Formulation	Mosquito Species	Application Rate	Complete Protection Time (CPT)	Percent Protection
15% N,N-diethylbenzamide (TRIG)	Anopheles gambiae	1.25 g (2 mg/cm ²)	5 hours	100% [3]
15% N,N-diethylbenzamide (TRIG)	Aedes aegypti	1.0 g	> 5 hours	100% [3]
15% N,N-diethylbenzamide (TRIG)	Anopheles arabiensis & Culex quinquefasciatus (Field)	~1.25 g	~6 hours	>90% [3]
12% N,N-diethylbenzamide (Odomos)	Anopheles spp. (Field)	10 mg/cm ²	11 hours	100% [4][5]
12% N,N-diethylbenzamide (Odomos)	Aedes aegypti (Field)	10 mg/cm ²	6.2 hours	92.5% [4][5]

Table 2: Insect Repellent Efficacy of N,N-diethylbenzamide Formulations.[\[3\]](#)[\[4\]](#)[\[5\]](#) It is important to note that these studies were on the unsubstituted N,N-diethylbenzamide. The effect of the chloro- substitution on repellent activity for the ortho, meta, and para isomers has not been reported in a comparative manner.

Experimental Protocol: Arm-in-Cage Method

The "arm-in-cage" method is a standard laboratory procedure for evaluating the efficacy of topical insect repellents.

- Mosquito Preparation: A cage is populated with a known number of host-seeking female mosquitoes (e.g., 200).
- Repellent Application: A precise amount of the test compound, formulated in a suitable vehicle (e.g., ethanol or a cream base), is applied evenly to a defined area on a human volunteer's forearm.
- Exposure: The treated arm is inserted into the mosquito cage for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).
- Data Collection: The number of mosquito landings and/or bites is recorded during each exposure period.
- Endpoint: The Complete Protection Time (CPT) is determined as the time from application until the first confirmed bite.

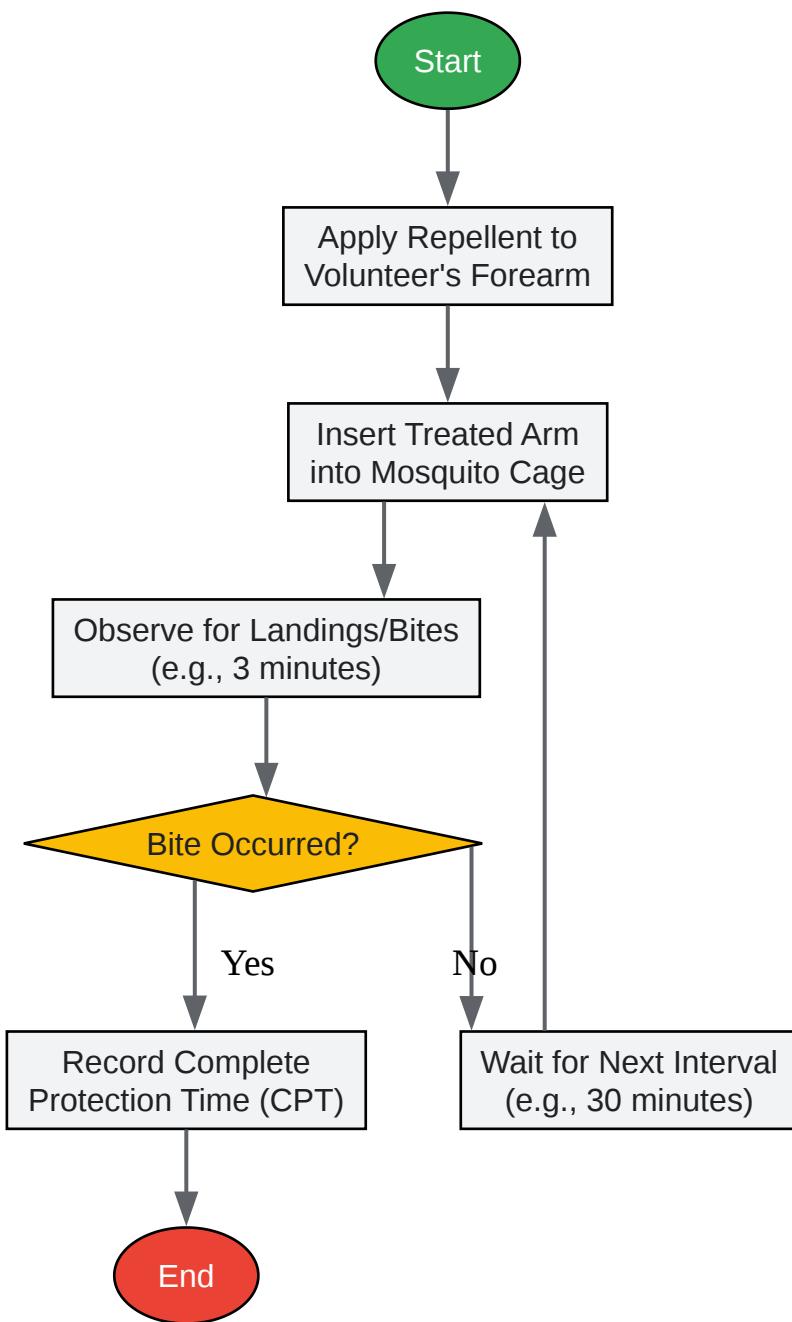
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Figure 2: Experimental workflow for the Arm-in-Cage insect repellent test.

Antimicrobial Activity

Benzamide derivatives are known to possess a wide range of pharmacological properties, including antibacterial and antifungal activities.^[6] While specific data for the chloro-N,N-diethylbenzamide isomers is lacking, studies on other substituted benzamides have shown

promising results. For example, some N-benzamide derivatives have demonstrated significant activity against both Gram-positive (*B. subtilis*) and Gram-negative (*E. coli*) bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 $\mu\text{g}/\text{mL}$.^[7] A study on 2-chloro-N,N-diethyl-4-hydroxybenzamide suggests potential antibacterial and antifungal properties.^[8]

Anti-inflammatory Activity

The benzamide scaffold is also found in compounds with anti-inflammatory properties. The potential anti-inflammatory effects of 2-chloro-N,N-diethyl-4-hydroxybenzamide have been noted, suggesting inhibition of enzymes involved in inflammatory pathways.^[8] The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes. While there is no direct evidence for COX inhibition by the chloro-N,N-diethylbenzamide isomers, this remains a potential area of investigation.

Conclusion

This comparative guide provides a summary of the available information on **2-Chloro-N,N-diethylbenzamide** and its positional isomers. While there is a clear lack of direct comparative studies on their biological activities, the data on related compounds suggest that these isomers may possess insect repellent, antimicrobial, and anti-inflammatory properties. The position of the chlorine atom is expected to influence the potency and selectivity of these activities. Further research is warranted to synthesize and screen these isomers in standardized biological assays to elucidate their structure-activity relationships and identify potential lead compounds for drug and repellent development. The provided synthesis and experimental protocols can serve as a foundation for such investigations.

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